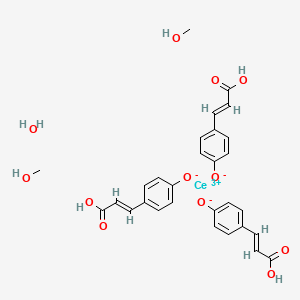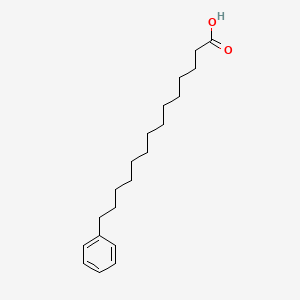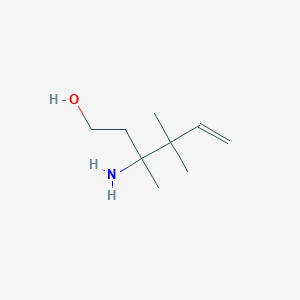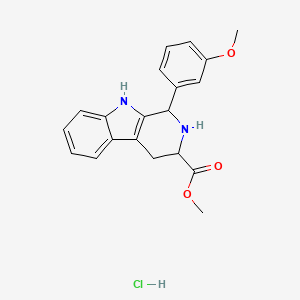
N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 4th position of the imidazole ring, along with an acetamide group at the 2nd position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The imidazole ring is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with the brominated imidazole in the presence of a palladium catalyst.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the acetamide group.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of reduced imidazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is employed in studies to understand the biological pathways and mechanisms of action of imidazole derivatives.
Chemical Biology: It is used as a probe to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide can be compared with other imidazole derivatives, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of an imidazole ring.
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a fluorophenyl group, similar to the target compound.
N-(5-Bromo-4-(4-chlorophenyl)-1H-imidazol-2-YL)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C11H9BrFN3O |
|---|---|
Poids moléculaire |
298.11 g/mol |
Nom IUPAC |
N-[5-bromo-4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C11H9BrFN3O/c1-6(17)14-11-15-9(10(12)16-11)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17) |
Clé InChI |
GZTFKUYBQUUOMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=C(N1)Br)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)

![6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13031528.png)




![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)


![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)

